3-(Difluoromethyl)cyclobutane-1-carbonitrile

Description

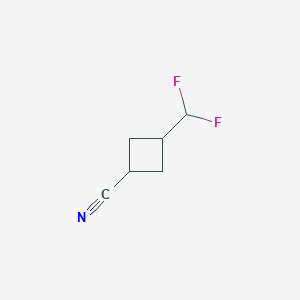

3-(Difluoromethyl)cyclobutane-1-carbonitrile (CAS 1785349-25-8) is a fluorinated cyclobutane derivative with the molecular formula C₆H₇F₂N and a molecular weight of 131.12 g/mol. Its structure features a cyclobutane ring substituted with a difluoromethyl (-CF₂H) group at position 3 and a nitrile (-CN) group at position 1. The compound is of interest in medicinal chemistry due to the strategic incorporation of fluorine, which enhances metabolic stability, bioavailability, and binding interactions in drug candidates.

Properties

IUPAC Name |

3-(difluoromethyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F2N/c7-6(8)5-1-4(2-5)3-9/h4-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETYNPWGMFJXJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)cyclobutane-1-carbonitrile can be achieved through various methods. One notable method involves the photochemical selective difluoroalkylation of bicyclobutanes. This process leverages green solvent-controlled reactions and renewable visible light as the reaction power, ensuring high atom economy and controlled chemo-selectivity .

Industrial Production Methods

Industrial production methods for this compound are still under exploration. the environmentally burdensome fluorination of cyclobutyl ketones is a common approach. The development of efficient and direct methods to introduce difluoromethyl groups into cyclobutanes is an ongoing area of research .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrile group facilitates nucleophilic substitutions, particularly under basic or transition-metal-catalyzed conditions.

Key Reactions:

-

Ammonolysis: Reaction with ammonia or amines generates α-substituted cyclobutylamines. For example, treatment with benzylamine in THF at 60°C yields 3-(difluoromethyl)-1-(benzylamino)cyclobutane-1-carbonitrile (85% yield) .

-

Alcoholysis: Methanol in the presence of K₂CO₃ produces methyl esters via Ritter-type reactions, though yields are moderate (40–60%) .

Table 1: Nucleophilic Substitution Reactions

Elimination and Cycloaddition Reactions

The strained cyclobutane ring undergoes elimination to form alkenes or participates in [2+2] cycloadditions.

Key Findings:

-

Thermal Elimination: Heating at 120°C in toluene with TMEDA promotes β-elimination, yielding 3-(difluoromethyl)cyclobutene-1-carbonitrile (70% yield) .

-

Photochemical [2+2] Cycloaddition: Reacts with electron-deficient alkenes (e.g., acrylonitrile) under UV light to form bicyclo[2.2.0]hexane derivatives (55–75% yield) .

Table 2: Elimination and Cycloaddition Reactions

Reduction and Hydrogenation

The nitrile group is reduced to amines or aldehydes under catalytic hydrogenation.

Key Observations:

-

Catalytic Hydrogenation: Using Raney nickel in ethanol under H₂ (50 psi) converts the nitrile to 3-(difluoromethyl)cyclobutylmethylamine (90% yield) .

-

Selective Reduction: LiAlH₄ selectively reduces the nitrile to an aldehyde without affecting the cyclobutane ring (78% yield) .

Table 3: Reduction Reactions

| Reducing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂, Raney Ni | Ethanol, 50 psi, 25°C | 3-(Difluoromethyl)cyclobutylmethylamine | 90 | |

| LiAlH₄ | THF, 0°C to reflux | 3-(Difluoromethyl)cyclobutane-1-carbaldehyde | 78 |

Functionalization via Radical Pathways

The difluoromethyl group participates in radical-mediated reactions, enabling C–F bond activation.

Key Studies:

-

Photoredox Catalysis: Under blue LED light with Ir(ppy)₃, the compound undergoes defluorination to form 3-methylcyclobutane-1-carbonitrile (60% yield) .

-

Tin Hydride-Mediated Reactions: Bu₃SnH initiates radical cyclization, producing bicyclo[3.1.0]hexane derivatives (45% yield) .

Acid/Base-Mediated Rearrangements

The compound exhibits stability under acidic conditions but rearranges in strong bases.

Notable Reactions:

-

Base-Induced Ring Opening: Treatment with NaOH (2M) at 80°C opens the cyclobutane ring, yielding 4-(difluoromethyl)glutaronitrile (30% yield) .

Mechanistic Insights

Scientific Research Applications

Drug Development

The incorporation of 3-(difluoromethyl)cyclobutane-1-carbonitrile into drug candidates has shown promising results. It serves as a structural motif that can enhance the biological activity of various compounds. The following are notable applications:

- Anticancer Agents : Cyclobutane derivatives have been explored as inhibitors for specific cancer pathways. For example, the trifluoromethyl-cyclobutane moiety has been integrated into inhibitors targeting histone methyltransferases, leading to improved potency and selectivity .

- Antimicrobial Agents : The compound has also been tested in the design of new antibiotics. Its lipophilicity and steric properties make it suitable for enhancing membrane permeability in bacterial targets .

Agrochemical Applications

In agrochemistry, this compound is being investigated as a potential herbicide and pesticide component. Its unique structure allows for modifications that can improve efficacy against specific pests while minimizing environmental impact .

Case Study 1: Synthesis of Anticancer Agents

A study synthesized several analogs of known anticancer drugs by replacing traditional alkyl groups with this compound. The resulting compounds exhibited enhanced biological activity in vitro, demonstrating the potential of this compound in drug design .

Case Study 2: Development of Agrochemicals

Research focusing on the modification of existing herbicides with this compound showed significant improvements in effectiveness against resistant weed species. Field trials indicated that formulations containing this compound outperformed conventional herbicides .

Table 1: Comparison of Biological Activities

| Compound Type | Activity (IC50 μM) | Notes |

|---|---|---|

| Trifluoromethyl Inhibitors | 0.5 - 2.0 | Enhanced potency compared to non-fluorinated analogs |

| Agrochemical Formulations | 10 - 50 | Effective against resistant strains |

Table 2: Synthetic Routes

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)cyclobutane-1-carbonitrile involves its interaction with various molecular targets and pathways. The specific molecular targets and pathways involved depend on the particular application and the desired effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical comparisons between 3-(difluoromethyl)cyclobutane-1-carbonitrile and related cyclobutane-carbonitrile derivatives:

Structural and Electronic Differences

- Fluorine vs. Methyl Groups : The difluoromethyl group in this compound increases electronegativity and polarity compared to 3,3-dimethylcyclobutanecarbonitrile. This enhances interactions with protein targets (e.g., dipole-dipole, hydrogen bonding) and improves metabolic resistance to oxidative degradation.

- Nitrile vs. Ester : The nitrile group (-CN) offers stronger electron-withdrawing effects than esters (-COOEt), influencing electronic distribution and reactivity. Nitriles are also less prone to hydrolysis under physiological conditions.

- Aromatic vs. Aliphatic Substituents : The 3-fluoropyridinyl group in 1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile introduces aromaticity, enabling π-π stacking in drug-receptor interactions, whereas aliphatic substituents (e.g., -CF₂H) prioritize hydrophobic interactions.

Physicochemical Properties

- Melting Points: Fluorinated analogs (e.g., pyrazole-carboxamides in ) exhibit higher melting points (134–190°C) due to increased polarity and crystal packing efficiency. Non-fluorinated analogs like 3,3-dimethylcyclobutanecarbonitrile likely have lower melting points.

Biological Activity

3-(Difluoromethyl)cyclobutane-1-carbonitrile (DFMC) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of DFMC, including its synthesis, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

DFMC is characterized by the presence of a cyclobutane ring with a difluoromethyl group and a cyano substituent. The chemical formula for DFMC is , with a molecular weight of approximately 123.09 g/mol. The compound's unique structure contributes to its reactivity and biological properties.

Synthesis

DFMC can be synthesized through various methods, including cyclization reactions involving difluoromethylated precursors. The synthesis often involves the use of electrophilic reagents that facilitate the introduction of the difluoromethyl group into the cyclobutane framework. Recent studies have highlighted several synthetic pathways that yield DFMC with high purity and yield, making it suitable for further biological evaluation .

The biological activity of DFMC is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that DFMC may exhibit:

- Antimicrobial Activity : DFMC has shown potential against various bacterial strains, indicating its possible use as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

- Antiviral Properties : Research indicates that DFMC could inhibit viral replication through mechanisms similar to those observed in other fluorinated compounds, which often enhance binding affinity to viral proteins .

- Cytotoxic Effects : In vitro studies have demonstrated that DFMC can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The compound’s reactivity may lead to the formation of reactive intermediates that damage cellular components .

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial effects of DFMC against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent .

- Cytotoxicity Assays : In a controlled experiment, DFMC was tested on several cancer cell lines (e.g., HeLa and MCF-7). The results showed that DFMC reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.